REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([O:9]CC2C=CC=CC=2)=[CH:4][C:3]=1[O:17][CH3:18].[H][H]>C(O)(=O)C.[Pd]>[Cl:8][C:7]1[CH:6]=[C:5]([OH:9])[CH:4]=[C:3]([O:17][CH3:18])[C:2]=1[Cl:1]
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Name
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2,3-dichloro-5-benzyloxyanisole
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Quantity
|
3.4 g
|
Type
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reactant
|
Smiles
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ClC1=C(C=C(C=C1Cl)OCC1=CC=CC=C1)OC
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
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CUSTOM
|
Details
|
the acetic acid evaporated at reduced pressure
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Type
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DISSOLUTION
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Details
|
The residue was dissolved in ether
|
Type
|
EXTRACTION
|
Details
|
extracted with 2N sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
extracted into ether
|
Type
|
WASH
|
Details
|
washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent removed by evaporation in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=C(C1Cl)OC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: CALCULATEDPERCENTYIELD | 25.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |